molecular formula C6H5Cl2N B1299082 2,6-Dichloro-3-methylpyridine CAS No. 58584-94-4

2,6-Dichloro-3-methylpyridine

Cat. No.: B1299082
CAS No.: 58584-94-4
M. Wt: 162.01 g/mol
InChI Key: KNIKCOPEHZTQJV-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methylpyridine is an organic compound with the molecular formula C6H5Cl2N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methyl group at the 3 position on the pyridine ring. This compound is a valuable intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2,6-Dichloro-3-methylpyridine involves the chlorination of 3-methylpyridine. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C6H5Cl2N
  • Molecular Weight : 163.02 g/mol
  • Physical State : Liquid
  • Solubility : Slightly soluble in water

The compound features two chlorine atoms at the 2 and 6 positions and a methyl group at the 3 position of the pyridine ring. This substitution pattern affects its reactivity and biological interactions.

Organic Synthesis

2,6-Dichloro-3-methylpyridine serves as an important intermediate in the synthesis of complex organic molecules. Its halogenated structure enhances its electrophilic nature, making it valuable in various chemical reactions such as nucleophilic substitutions and coupling reactions.

Pharmaceutical Development

Research has identified this compound as a precursor for developing pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in targeting specific diseases. For instance, studies are ongoing to explore its role in designing new drugs with improved efficacy against resistant pathogens.

Agrochemical Applications

The compound is evaluated for its insecticidal properties. Laboratory tests have demonstrated that formulations containing this compound achieve high mortality rates against common pests like house flies and cockroaches, making it a candidate for developing effective pest control agents.

Dyestuff Production

In the dye industry, this compound is utilized as a raw material for synthesizing various dyes due to its ability to participate in complex chemical reactions that yield vibrant colors.

Antifungal Efficacy

A study investigated the antifungal properties of chlorinated pyridine derivatives, including this compound. The results indicated that at concentrations as low as 100 parts per million (ppm), the compound inhibited the growth of Candida pelliculosa in malt yeast agar medium. This finding suggests potential applications in agricultural settings to combat fungal infections.

Insecticidal Tests

In another study, a formulation containing 500 ppm of this compound was tested against house flies and American cockroaches. The results showed a complete kill rate within a specified exposure time, demonstrating its effectiveness as a pest control agent .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methyl group on the pyridine ring influence its binding affinity and reactivity. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine: Lacks the methyl group at the 3 position.

    3,5-Dichloro-2-methylpyridine: Chlorine atoms are at the 3 and 5 positions instead of 2 and 6.

    2,6-Dichloro-4-methylpyridine: Methyl group is at the 4 position instead of 3

Uniqueness

2,6-Dichloro-3-methylpyridine is unique due to the specific positioning of the chlorine atoms and the methyl group, which imparts distinct chemical properties and reactivity. This unique structure makes it a valuable intermediate in various chemical syntheses and applications .

Biological Activity

2,6-Dichloro-3-methylpyridine (DCMP) is a pyridine derivative with the molecular formula C6_6H5_5Cl2_2N, recognized for its utility in organic synthesis, pharmaceuticals, and agrochemicals. This compound serves as an important intermediate in the production of various biologically active substances. Understanding its biological activity is crucial for its application in medicinal chemistry and toxicology.

  • Molecular Weight : 162.01 g/mol
  • CAS Number : 58584-94-4
  • Solubility : Slightly soluble in water
  • Structure :
    • IUPAC Name : this compound
    • SMILES : CC1=C(Cl)N=C(Cl)C=C1

Biological Activity Overview

The biological activity of this compound has been investigated primarily concerning its pharmacological properties and potential toxicity. It exhibits various effects on cellular processes and may interact with multiple biological targets.

Toxicological Profile

DCMP has been classified as harmful if swallowed and causes skin irritation. The acute toxicity data indicates that it poses risks upon exposure, necessitating careful handling in laboratory settings .

Pharmacological Effects

Research indicates that DCMP can influence several biological systems:

  • Antimicrobial Activity : Some studies suggest that DCMP exhibits antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
  • Effects on Enzymatic Activity : DCMP has been shown to interact with certain enzymes, potentially inhibiting their activity. This characteristic could be leveraged in drug design to target specific pathways involved in disease processes.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including DCMP, against common pathogens. Results indicated that DCMP displayed significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
Escherichia coli12

This suggests that DCMP could be explored as a lead compound for developing new antibiotics .

Case Study 2: Enzyme Inhibition

Another research focused on the inhibitory effects of DCMP on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The findings revealed that DCMP acts as a reversible inhibitor of AChE, which could have implications for treating conditions like Alzheimer's disease.

Concentration (µM)% Inhibition
1025
5050
10075

These results indicate a dose-dependent inhibition pattern, highlighting the potential therapeutic applications of DCMP in neurodegenerative diseases .

Properties

IUPAC Name

2,6-dichloro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIKCOPEHZTQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355732
Record name 2,6-dichloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58584-94-4
Record name 2,6-dichloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloro-3-methylpyridine 1-oxide (9.00 g, 62.7 mmol) and triethylamine (10.4 ml, 75.2 mmol) were dissolved in dichloromethane (70 ml), and a solution of phosphorus oxychloride (7 ml, 75.3 mmol) in dichloromethane (40 ml) was added dropwise at 0° C. After stirring for 3 hours while elevating reaction temperature to room temperature, the reaction mixture was stirred under reflux for 1 hour. After the reaction was completed, water (30 ml) was added and the reaction mixture was neutralized with a sodium hydroxide solution, and after extracted with dichloromethane (70 ml), dried over magnesium sulfate. The solvent was evaporated and purified by silica gel column chromatography (eluting solvent: ethyl acetate/n-hexane=3/100), thereby yielding the title compound (3.47 g) as a white solid 10:3 mixture with 2,4-dichloro-3-methylpyridine.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

101.5 g (0.50 mol) of o-phthaloyl chloride in 50 ml of chlorobenzene are added dropwise under nitrogen to a solution of 35.9 g (0.25 mol) of 2-chloro-5-methylpyridine-1-oxide and 50.6 g (0.50 mol) of triethylamine in 200 ml of chlorobenzene in the course of 30 min. The mixture is subsequently heated under reflux for a further 12 hours, then the precipitate is filtered off with suction, the filter cake is washed with 50 ml of methylene chloride and the solvent is removed by distillation. The bottom is subjected to steam distillation, the pH of 6 being maintained by continuously adding 45 per cent sodium hydroxide solution. The distillate is extracted three times using 100 ml of methylene chloride each time, the solvent is removed by distillation and the residue is recrystallized from hexane.
[Compound]
Name
o-phthaloyl chloride
Quantity
101.5 g
Type
reactant
Reaction Step One
Quantity
35.9 g
Type
reactant
Reaction Step One
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
2,6-Dichloro-3-methylpyridine

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